molecular formula C54H111BO3 B1585267 Trioctadecyl borate CAS No. 5337-41-7

Trioctadecyl borate

Cat. No. B1585267
CAS RN: 5337-41-7
M. Wt: 819.3 g/mol
InChI Key: GZKLCETYSGSMRA-UHFFFAOYSA-N
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Description

Trioctadecyl borate is a chemical compound with the molecular formula C54H111BO3 and a molecular weight of 819.29 . It is also known as Boric Acid Trioctadecyl Ester, Boric Acid Tristearyl Ester, and Tristearyl Borate . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of Trioctadecyl borate consists of 54 Carbon atoms, 111 Hydrogen atoms, 3 Oxygen atoms, and 1 Boron atom . The detailed structural analysis is not available in the literature.


Physical And Chemical Properties Analysis

Trioctadecyl borate is a solid at 20 degrees Celsius . It has a melting point of 53.0 to 58.0 °C and a boiling point of 343 °C/0.4 mmHg . It is soluble in hot toluene .

Scientific Research Applications

Optical Material Research

Trioctadecyl borate, as part of the larger family of borates, plays a significant role in optical material research. Borates are integral in the discovery of new borate-based optical materials, crucial for technological advancements. These materials possess complex structures, necessary for meeting urgent technological milestones in sociotechnological breakthroughs. The structural chemistry and technological applications of borates, including non-linear optical, birefringent, and self-frequency-doubling materials, have been extensively studied. Their structural architectures significantly influence their optical properties (Mutailipu, Poeppelmeier, & Pan, 2020).

Borate Glasses in Industrial Applications

Research in borate glasses, which includes trioctadecyl borate derivatives, originally started as a scientific curiosity to understand the structure of oxide glasses. This research has led to the discovery of the unique properties of borate glasses, distinguishing them from silicate and borosilicate glasses. Borate glasses have certain advantages in specific circumstances where traditional glasses are inadequate. However, due to their affinity to water, these glasses require careful selection and development for specific applications (Bengisu, 2016).

Borates in Brake Fluid Manufacturing

Trioctadecyl borate has applications in industrial processes such as brake fluid manufacturing. The equilibrium constants of a trialkyl borate, closely related to trioctadecyl borate, are determined for use in the composition of automobile brake fluids. These findings are critical for adhering to the quality criteria set by the U.S. Department of Transportation, demonstrating the practical application of borates in industrial chemistry (Troch, Michiels, & Geise, 1991).

Radiation Shielding Properties

The impact of borates on radiation shielding properties is another key area of research. Studies show that borates, including trioctadecyl borate, can be effectively used in materials like thallium-borate glasses to improve nuclear radiation shielding. This involves analyzing the substitution effects on structural, optical, and physical behaviors and finding optimal compositions for effective radiation protection (Saudi et al., 2021).

Safety And Hazards

Trioctadecyl borate is classified as an eye irritant . Safety precautions include washing skin thoroughly after handling and seeking medical advice if eye irritation persists .

Future Directions

While there is limited information on the future directions of Trioctadecyl borate specifically, borate materials have been studied for their potential applications due to their interesting physical properties . They are promising for further practical applications in areas such as wear resistance, friction-reducing ability, and oxidation inhibition .

properties

IUPAC Name

trioctadecyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H111BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKLCETYSGSMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCCCCCCCCCCCCCCCCCC)(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H111BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201533
Record name Boric acid, trioctadecyl ester
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Molecular Weight

819.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctadecyl borate

CAS RN

5337-41-7
Record name Trioctadecyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5337-41-7
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Record name Tristearyl borate
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Record name Trioctadecyl borate
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Record name Boric acid, trioctadecyl ester
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Record name Boric acid, trioctadecyl ester
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Record name TRISTEARYL BORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HJJ Pabon - Recueil des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
… borate Tri-isopropyl borate Tri-n-butyl borate Tri(2-butyl) borate Tri-isobutyl borate Tri-terf.butyl borate Tripentyl borate Tri(2-methylbutyl) borate Trioctyl borate Trioctadecyl borate …
Number of citations: 468 onlinelibrary.wiley.com
R Gao, J Zhou, W Leng, T Shi, W Jin… - Journal of Food …, 2020 - Wiley Online Library
A strain of bacteria isolated from a traditional fermented shrimp paste showed high protease activity at low‐temperature (15C). The strain was identified as Planococcus maritimus and …
Number of citations: 17 ifst.onlinelibrary.wiley.com
S Schmautz - core.ac.uk
… 57 Trioctadecyl borate …
Number of citations: 0 core.ac.uk

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